molecular formula C9H11NO5S B13085844 4-Formyl-2,6-dimethoxybenzenesulfonamide CAS No. 1951438-86-0

4-Formyl-2,6-dimethoxybenzenesulfonamide

Cat. No.: B13085844
CAS No.: 1951438-86-0
M. Wt: 245.25 g/mol
InChI Key: FALLXVNEAMFKEX-UHFFFAOYSA-N
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Description

4-Formyl-2,6-dimethoxybenzenesulfonamide is an organic compound with a complex structure that includes a formyl group, two methoxy groups, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2,6-dimethoxybenzenesulfonamide typically involves multiple steps. One common method includes the formylation of 2,6-dimethoxybenzenesulfonamide using a formylating agent such as formic acid or a formyl chloride derivative under acidic conditions. The reaction is usually carried out in the presence of a catalyst like aluminum chloride to facilitate the electrophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2,6-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-Carboxy-2,6-dimethoxybenzenesulfonamide.

    Reduction: 4-Hydroxymethyl-2,6-dimethoxybenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Formyl-2,6-dimethoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Formyl-2,6-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.

Comparison with Similar Compounds

Similar Compounds

    4-Formylbenzenesulfonamide: Lacks the methoxy groups, making it less versatile in chemical reactions.

    2,6-Dimethoxybenzenesulfonamide: Lacks the formyl group, reducing its potential for covalent interactions with proteins.

    4-Formyl-2-methoxybenzenesulfonamide: Has only one methoxy group, which may affect its reactivity and solubility.

Uniqueness

4-Formyl-2,6-dimethoxybenzenesulfonamide is unique due to the presence of both formyl and methoxy groups, which provide a combination of reactivity and solubility that is not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.

Properties

CAS No.

1951438-86-0

Molecular Formula

C9H11NO5S

Molecular Weight

245.25 g/mol

IUPAC Name

4-formyl-2,6-dimethoxybenzenesulfonamide

InChI

InChI=1S/C9H11NO5S/c1-14-7-3-6(5-11)4-8(15-2)9(7)16(10,12)13/h3-5H,1-2H3,(H2,10,12,13)

InChI Key

FALLXVNEAMFKEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1S(=O)(=O)N)OC)C=O

Origin of Product

United States

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